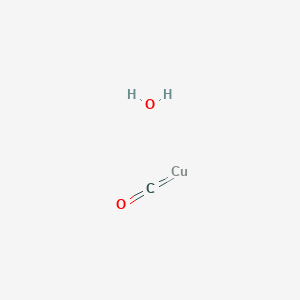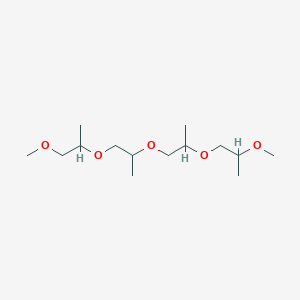![molecular formula C11H15NO2 B14306870 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- CAS No. 112338-04-2](/img/structure/B14306870.png)
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is an organic compound with a complex structure that includes a cyclohexanedione core and a dimethylamino-propenylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- typically involves the following steps:
-
Formation of the Cyclohexanedione Core: : The cyclohexanedione core can be synthesized through the hydrogenation of resorcinol. This reaction is typically carried out under high pressure with a suitable catalyst such as palladium on carbon.
C6H4(OH)2+H2→C6H8O2
-
Introduction of the Dimethylamino-Propenylidene Group: : The next step involves the condensation of the cyclohexanedione with a dimethylamino-propenylidene precursor. This reaction is usually performed under basic conditions, using a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the dimethylamino-propenylidene group can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexanedione: The parent compound without the dimethylamino-propenylidene group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent in organic synthesis.
Cyclohexane-1,3-dione Oxime Ethers: Used as herbicides.
Uniqueness
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is unique due to the presence of the dimethylamino-propenylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
112338-04-2 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)prop-2-enylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-4-5-9-10(13)6-3-7-11(9)14/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
NTATWNGYBCNGDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC=C1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


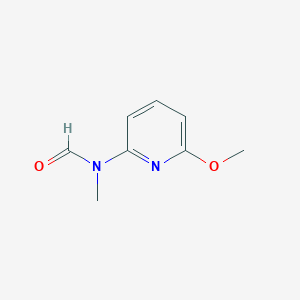
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)




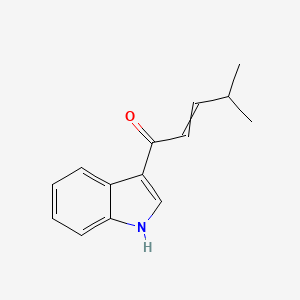
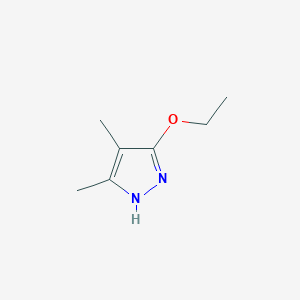
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

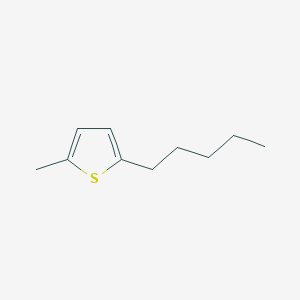
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
